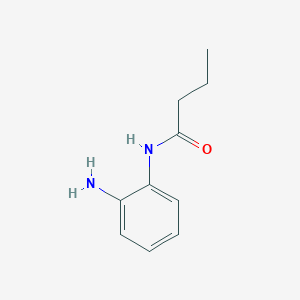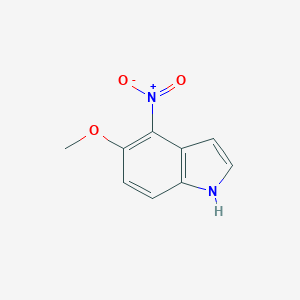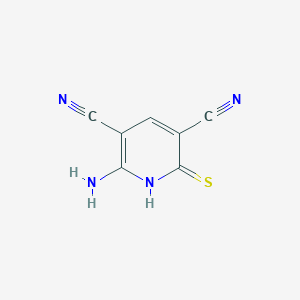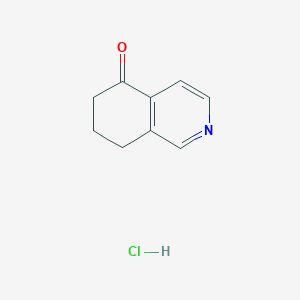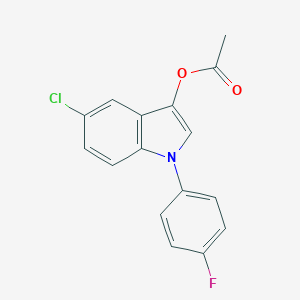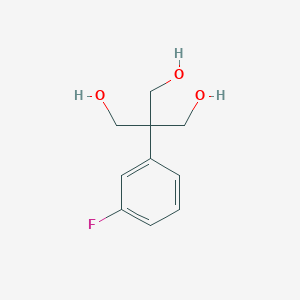
2-(3-Fluorophenyl)-2-(hydroxymethyl)propane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Fluorophenyl)-2-(hydroxymethyl)propane-1,3-diol, commonly known as fluorometholone, is a synthetic corticosteroid that is used in the treatment of various inflammatory conditions. This compound is highly effective due to its anti-inflammatory properties, and it is widely used in the medical field for the treatment of various conditions such as allergies, asthma, and skin disorders.
Mecanismo De Acción
Fluorometholone works by inhibiting the production of various inflammatory mediators such as prostaglandins and leukotrienes. It also reduces the activity of immune cells such as T-cells and macrophages, which play a key role in the inflammatory response.
Biochemical and Physiological Effects:
Fluorometholone has been found to have various biochemical and physiological effects on the body. It has been shown to reduce inflammation, edema, and redness, which are all common symptoms of inflammatory conditions. Additionally, it has been found to improve visual acuity in patients with ocular inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Fluorometholone has several advantages when used in lab experiments. It is highly effective in reducing inflammation, which makes it an ideal compound for studying the inflammatory response. However, it also has some limitations, such as its potential to interfere with the immune response, which can make it difficult to study the effects of certain immune cells.
Direcciones Futuras
There are several future directions for research involving fluorometholone. One potential area of research is the development of new formulations that can improve the delivery of the compound to specific areas of the body. Another area of research is the investigation of the long-term effects of fluorometholone on the body, particularly with regard to its potential to affect the immune system. Additionally, further research is needed to explore the potential applications of fluorometholone in the treatment of other inflammatory conditions.
Métodos De Síntesis
The synthesis of fluorometholone involves the reaction of 3-fluorophenylacetic acid with formaldehyde and acetaldehyde in the presence of a catalyst. The resulting product is then converted to the final compound through a series of chemical reactions.
Aplicaciones Científicas De Investigación
Fluorometholone has been extensively studied for its various applications in the medical field. It has been found to be highly effective in the treatment of ocular inflammatory conditions such as uveitis, conjunctivitis, and keratitis. Additionally, it has been used in the treatment of skin disorders such as eczema and psoriasis.
Propiedades
Número CAS |
131505-99-2 |
|---|---|
Fórmula molecular |
C10H13FO3 |
Peso molecular |
200.21 g/mol |
Nombre IUPAC |
2-(3-fluorophenyl)-2-(hydroxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C10H13FO3/c11-9-3-1-2-8(4-9)10(5-12,6-13)7-14/h1-4,12-14H,5-7H2 |
Clave InChI |
JABZGXQPHZXIBY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)C(CO)(CO)CO |
SMILES canónico |
C1=CC(=CC(=C1)F)C(CO)(CO)CO |
Sinónimos |
2-(3-FLUOROPHENYL)-2-(HYDROXYMETHYL)PROPANE-1,3-DIOL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




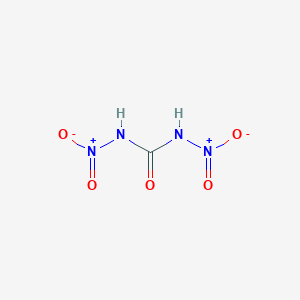
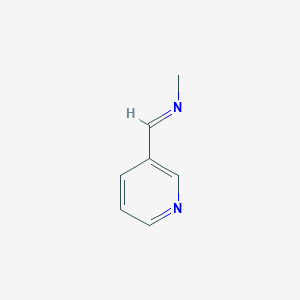
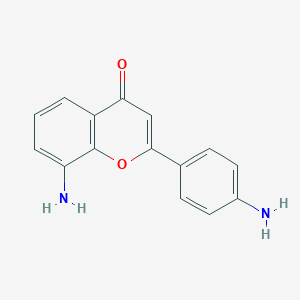


![6H-Purin-6-one, 2-aMino-1,9-dihydro-9-[[1-(hydroxyMethyl)-2-(phenylMethoxy)ethoxy]Methyl]-](/img/structure/B171880.png)
![3-(2-Bromoethyl)oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B171881.png)
